6-(2,2,2-Trifluoroethoxy)nicotinamide

Overview

Description

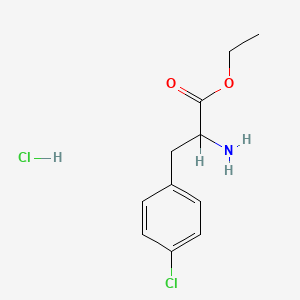

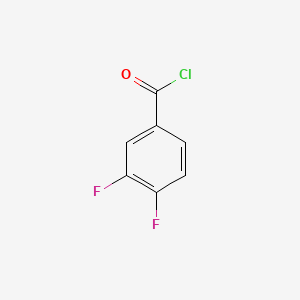

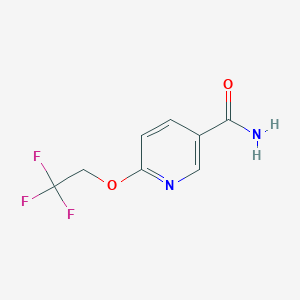

6-(2,2,2-Trifluoroethoxy)nicotinamide, also known as TFE-NA, is a compound with potential implications in various fields of research and industry. The molecular formula is C8H7F3N2O2 .

Synthesis Analysis

While specific synthesis methods for 6-(2,2,2-Trifluoroethoxy)nicotinamide were not found, there are studies on the synthesis of related nicotinamide derivatives . These methods could potentially be adapted for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide.Molecular Structure Analysis

The molecular structure of 6-(2,2,2-Trifluoroethoxy)nicotinamide consists of a nicotinamide core with a trifluoroethoxy group attached. The InChI string isInChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) . Physical And Chemical Properties Analysis

The molecular weight of 6-(2,2,2-Trifluoroethoxy)nicotinamide is 220.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 220.04596196 g/mol . The topological polar surface area is 65.2 Ų .Scientific Research Applications

1. Role in Biological Processes

6-(2,2,2-Trifluoroethoxy)nicotinamide, as a derivative of nicotinamide, plays significant roles in various biological processes. Nicotinamide is crucial for metabolic and anabolic processes in living organisms and is used as a radiosensitizer in tumor therapy. Research by Ziegler et al. (2021) explored the dissociative electron attachment to nicotinamide, highlighting its potential in generating several types of ions that could be important in biological systems, particularly in cancer treatment (Ziegler et al., 2021).

2. Antibacterial Applications

Reddy and Prasad (2021) synthesized derivatives of 6-(2,2,2-trifluoroethoxy) nicotinamide with significant antibacterial activity. This research suggests its potential in developing new antibacterial agents, which could be crucial in addressing antibiotic resistance issues (Reddy & Prasad, 2021).

3. Transdermal Delivery and Cosmetic Use

Kitaoka et al. (2021) investigated the use of nicotinamide in transdermal delivery systems. Their findings could inform the development of enhanced skin care products and transdermal therapeutic agents (Kitaoka, Nguyen, & Goto, 2021).

4. Clinical Pharmacology and Atherosclerosis Treatment

Gromova and Torshin (2023) analyzed the pharmacology of nicotinamide, revealing its potential in treating atherosclerosis. Their systematic analysis could guide future clinical applications of 6-(2,2,2-Trifluoroethoxy)nicotinamide derivatives (Gromova & Torshin, 2023).

5. Cancer Chemoprevention and Therapy

Nikas et al. (2020) explored the role of nicotinamide in cancer chemoprevention and therapy. Their findings support the potential of 6-(2,2,2-Trifluoroethoxy)nicotinamide derivatives in oncological applications (Nikas, Paschou, & Ryu, 2020).

6. Neuroprotection in Glaucoma

Tribble et al. (2020) and their subsequent study in 2021 demonstrated the neuroprotective effects of nicotinamide in glaucoma by protecting against mitochondrial and metabolic dysfunction. This research offers insights into potential therapeutic applications for neurodegenerative diseases [(Tribble et al., 2020)](https://consensus.app/papers/nicotinamide-provides-neuroprotection-glaucoma-tribble/ff78d8ca4a405ef5a6bbac6c3ab99dfe/?utm_source=chatgpt) (Tribble et al., 2021).

7. Application in Metabolic Disorders

Remie et al. (2020) investigated the effects of nicotinamide riboside, a form of nicotinamide, on metabolic health parameters in obese humans. Their research adds to the understanding of how 6-(2,2,2-Trifluoroethoxy)nicotinamide derivatives could be used in treating metabolic disorders (Remie et al., 2020).

8. Hepatic Protection and NAFLD Treatment

El-kady et al. (2022) studied the efficacy of nicotinamide supplementation in diabetic patients with nonalcoholic fatty liver disease (NAFLD), demonstrating its potential in hepatic protection and treatment of NAFLD (El-kady et al., 2022).

9. Dermatological Applications

Diehl (2019) reviewed the use of nicotinamide in dermatology, covering various skin conditions. This could be relevant for the application of 6-(2,2,2-Trifluoroethoxy)nicotinamide in skin care and dermatological therapies (Diehl, 2019).

10. Microbial Degradation and Environmental Applications

Hu et al. (2019) reported on the microbial degradation of nicotinamide by Alcaligenes sp., which could have implications for environmental applications and bioremediation strategies involving 6-(2,2,2-Trifluoroethoxy)nicotinamide (Hu, Zhao, Li, & Yu, 2019).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFIQNZBPLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369431 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(2,2,2-Trifluoroethoxy)nicotinamide | |

CAS RN |

676533-51-0 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)